4-(M-Anisyl)-1,1-dimethylsemicarbazide
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Overview
Description
4-(M-Anisyl)-1,1-dimethylsemicarbazide is an organic compound that belongs to the class of semicarbazides It is characterized by the presence of a methoxyphenyl group (m-anisyl) attached to a semicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(M-Anisyl)-1,1-dimethylsemicarbazide typically involves the reaction of m-anisidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(M-Anisyl)-1,1-dimethylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
4-(M-Anisyl)-1,1-dimethylsemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(M-Anisyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the methoxyphenyl group plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: A compound with a similar methoxyphenyl group but with a bromine substituent.
m-Anisyl alcohol: Another compound with a methoxyphenyl group but with an alcohol functional group.
Uniqueness
4-(M-Anisyl)-1,1-dimethylsemicarbazide is unique due to the presence of the semicarbazide moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds like 4-bromoanisole and m-anisyl alcohol, which have different functional groups and reactivity.
Properties
CAS No. |
22541-10-2 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)12-10(14)11-8-5-4-6-9(7-8)15-3/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
PDOGILYMIZJNMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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